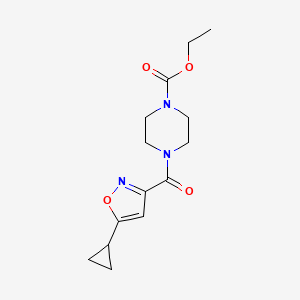
Ethyl 4-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperazine-1-carboxylate is a complex chemical compound known for its unique properties and versatility. This compound is used in various scientific research applications, making it a valuable tool for investigating different aspects of chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of Ethyl 4-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperazine-1-carboxylate involves several steps. One common method includes the cycloaddition reaction, where isoxazole derivatives are synthesized using metal-free synthetic routes. This method is preferred due to its eco-friendly nature and the avoidance of toxic metal catalysts . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the formation of the desired product.
Analyse Des Réactions Chimiques
Ethyl 4-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperazine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Applications De Recherche Scientifique
This compound is widely used in scientific research due to its unique properties. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used to study the interactions between small molecules and biological targets.
Mécanisme D'action
The mechanism of action of Ethyl 4-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound exerts its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .
Comparaison Avec Des Composés Similaires
Ethyl 4-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperazine-1-carboxylate can be compared to other similar compounds, such as indole derivatives and other isoxazole-based molecules. These compounds share some structural similarities but differ in their specific functional groups and biological activities. For example, indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Conclusion
This compound is a valuable compound in scientific research, offering unique properties and versatility. Its synthesis, chemical reactions, and applications in various fields make it an important tool for advancing our understanding of chemistry, biology, and medicine.
Propriétés
IUPAC Name |
ethyl 4-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c1-2-20-14(19)17-7-5-16(6-8-17)13(18)11-9-12(21-15-11)10-3-4-10/h9-10H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMEKGQNYARDODV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=NOC(=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














